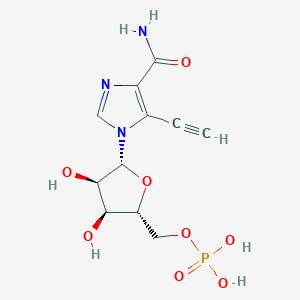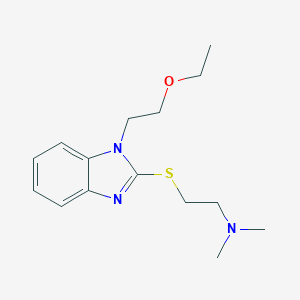
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPA is a selective antagonist of the GABA(A) receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain.
科学的研究の応用
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool to study the function of the GABA(A) receptor. This compound has been shown to selectively block the activity of this receptor, which has led to a better understanding of its role in the regulation of neurotransmitter activity in the brain. This compound has also been used to study the effects of GABA(A) receptor blockade on behavior and cognition in animal models.
作用機序
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide is a selective antagonist of the GABA(A) receptor. It binds to a specific site on the receptor and blocks the activity of GABA, which is the major inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the GABA(A) receptor. In animal studies, this compound has been shown to increase locomotor activity, decrease anxiety-like behavior, and impair memory and learning. These effects are consistent with the known role of the GABA(A) receptor in regulating these processes.
実験室実験の利点と制限
One of the major advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the specific effects of GABA(A) receptor blockade without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.
将来の方向性
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of more potent and selective GABA(A) receptor antagonists for use in scientific research. Another area of interest is the use of this compound and other GABA(A) receptor antagonists to study the role of the GABAergic system in the pathophysiology of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in experimental paradigms.
合成法
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves a multistep process that begins with the reaction of 2-bromo-5-methylpyridine with 2-chloro-4-methylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
特性
分子式 |
C15H14BrClN2O2 |
|---|---|
分子量 |
369.64 g/mol |
IUPAC名 |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrClN2O2/c1-9-7-11(17)3-5-13(9)21-8-15(20)19-14-6-4-12(16)10(2)18-14/h3-7H,8H2,1-2H3,(H,18,19,20) |
InChIキー |
XFIJYBYFMZYANV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)



![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)